molecular formula C14H11ClN2 B12591137 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine CAS No. 874126-30-4

2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine

Cat. No.: B12591137
CAS No.: 874126-30-4
M. Wt: 242.70 g/mol
InChI Key: LTAFNWSVFAVIIO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyrrole ring, and a chlorophenyl group attached at the second position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with methylhydrazine can form an intermediate hydrazone, which upon cyclization with a suitable reagent, yields the desired pyrrolo[1,2-b]pyridazine core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical parameters that are finely tuned to achieve optimal results .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine stands out due to its unique combination of a chlorophenyl group and a methyl group on the pyrrolo[1,2-b]pyridazine core. This specific arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

874126-30-4

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C14H11ClN2/c1-10-2-7-13-8-9-14(16-17(10)13)11-3-5-12(15)6-4-11/h2-9H,1H3

InChI Key

LTAFNWSVFAVIIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1N=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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